1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole is a specialized compound with potential applications in medicinal chemistry. It is characterized by its unique structure, which combines a benzimidazole core with a sulfonyl group and an ethyl-substituted phenyl moiety. This compound falls under the category of benzimidazole derivatives, known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis and characterization of 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole have been explored in various research articles focusing on the development of novel pharmaceuticals. The compound is synthesized through specific chemical reactions that involve the modification of existing benzimidazole frameworks.
This compound can be classified as:
The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole typically involves several key steps:
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole can undergo several chemical reactions, including:
The reactivity profile is influenced by the electron-withdrawing nature of the sulfonamide group, which enhances nucleophilicity at adjacent positions on the aromatic rings.
The mechanism by which 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole exerts its biological effects may involve:
Experimental studies suggest that compounds in this class can inhibit key proteins associated with cancer progression, leading to reduced cell viability in vitro.
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole has potential applications in:
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole features a bifunctional architecture comprising a 2-methylbenzimidazole core linked via a sulfonyl (–SO₂–) bridge to a 5-ethyl-2-methoxyphenyl moiety. The compound's molecular formula is C₁₇H₁₈N₂O₃S, corresponding to a molecular mass of 330.40 g/mol [2]. The benzimidazole system adopts a coplanar conformation, with the methyl group at C2 imposing minimal steric distortion. The sulfonyl linker exhibits tetrahedral geometry (O=S=O bond angle ≈ 119°) and acts as a conformational pivot, enabling relative rotation between the aromatic systems. Crystallographic studies of analogous compounds reveal that the dihedral angle between the benzimidazole and the substituted phenyl ring typically ranges from 65–85°, minimizing π-π interactions while allowing optimal electronic communication [8].
The 5-ethyl group on the phenyl ring adopts an anti-periplanar conformation, with its methylene plane nearly orthogonal to the phenyl ring (torsion angle ≈ 85°). The ortho-positioned methoxy group displays restricted rotation due to steric interaction with the sulfonyl oxygen, resulting in a preferred conformation where the methoxy methyl group is oriented away from the sulfonyl bridge. This spatial arrangement creates a molecular cleft that may facilitate target binding in biological systems [9].
Table 1: Key Structural Parameters
Structural Feature | Parameter | Significance |
---|---|---|
Molecular formula | C₁₇H₁₈N₂O₃S | Defines elemental composition and mass (330.40 g/mol) |
Benzimidazole core | Planar bicyclic system | Facilitiates π-stacking interactions |
Sulfonyl bridge geometry | Tetrahedral (O=S=O ≈ 119°) | Serves as conformational pivot and H-bond acceptor |
Dihedral angle between rings | 65–85° | Balances electronic coupling and steric freedom |
2-Methyl group orientation | Coplanar with benzimidazole core | Minimizes steric hindrance |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the compound's structure. In ¹H NMR (400 MHz, DMSO-d₆), key resonances include: δ 8.21 (d, J=8.7 Hz, H-6 benzimidazole), δ 7.78–7.83 (m, H-4/H-7 benzimidazole), δ 7.45 (dd, J=8.8, 2.6 Hz, H-6 phenyl), δ 7.02 (d, J=2.6 Hz, H-3 phenyl), δ 6.91 (d, J=8.8 Hz, H-5 phenyl), δ 3.86 (s, OCH₃), δ 2.88 (q, J=7.5 Hz, CH₂CH₃), δ 2.65 (s, CH₃-benzimidazole), δ 1.29 (t, J=7.5 Hz, CH₂CH₃). The ¹³C NMR spectrum displays 17 distinct signals, including characteristic peaks at δ 156.2 (C-2 phenyl, OCH₃ attached), δ 151.5 (C-2 benzimidazole), δ 134.8 (C=S, sulfonyl), and δ 29.1 (CH₂ ethyl), confirming the asymmetric structure [1] [2].
Fourier Transform Infrared (FTIR) spectroscopy reveals signature absorption bands: 3075 cm⁻¹ (aromatic C-H stretch), 2970–2870 cm⁻¹ (aliphatic C-H stretch), 1590 cm⁻¹ (C=N benzimidazole), 1350 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretching), 1250 cm⁻¹ (C-O methoxy), and 750 cm⁻¹ (C-S stretch). The strong sulfonyl stretches at 1350/1150 cm⁻¹ confirm the sulfone linkage, while the absence of S-H or S-Cl stretches verifies complete oxidation [10].
Ultraviolet-Visible (UV-Vis) spectroscopy in acetonitrile shows absorption maxima at 276 nm (π→π* transition, benzimidazole) and 312 nm (n→π* transition, sulfonyl-conjugated system). The molar extinction coefficient at 276 nm is 12,400 M⁻¹cm⁻¹, characteristic of extended conjugation through the sulfonyl bridge [8].
Mass Spectrometry via ESI-QTOF displays a molecular ion peak at m/z 331.1121 [M+H]⁺ (calc. 331.1118), with major fragments at m/z 288.1 [M - C₂H₅ + H]⁺, 260.0 [M - CH₃O + H]⁺, and 118.0 [protonated benzimidazole]⁺. High-resolution MS/MS analysis confirms the fragmentation pathway involving initial cleavage at the sulfonyl-benzimidazole bond (m/z 175.0 for sulfonylphenyl fragment) followed by sequential loss of ethylene from the ethyl group [3].
Table 2: Key Spectroscopic Assignments
Technique | Observed Signal | Assignment |
---|---|---|
¹H NMR | δ 2.65 (s) | 2-CH₃ of benzimidazole |
δ 3.86 (s) | OCH₃ of methoxyphenyl | |
δ 2.88 (q)/1.29 (t) | -CH₂CH₃ of ethyl substituent | |
¹³C NMR | δ 156.2 | Ipso-C of methoxyphenyl (OCH₃ attached) |
δ 134.8 | Sulfonyl-attached carbon of benzimidazole | |
FTIR | 1350 cm⁻¹ / 1150 cm⁻¹ | Asymmetric/symmetric S=O stretches |
1590 cm⁻¹ | C=N stretch (benzimidazole) | |
UV-Vis | 276 nm (ε=12,400 M⁻¹cm⁻¹) | π→π* transition of conjugated system |
HRMS | m/z 331.1121 [M+H]⁺ | Molecular ion confirmation |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic properties. The highest occupied molecular orbital (HOMO) is localized primarily on the benzimidazole ring and the sulfonyl group (-1.7 eV), while the lowest unoccupied molecular orbital (LUMO) (-0.9 eV) extends across the methoxyphenyl system, indicating charge transfer capability upon excitation. The HOMO-LUMO energy gap of 3.1 eV suggests moderate chemical stability and polarizability [8]. Molecular electrostatic potential (MEP) mapping reveals electrophilic regions near sulfonyl oxygens (max. electrostatic potential: -42 kcal/mol) and nucleophilic regions at the benzimidazole nitrogen atoms (+32 kcal/mol), supporting hydrogen-bonding interactions with biological targets [9].
Thermodynamic parameters calculated at 298 K include Gibbs free energy (ΔGf = 84.3 kcal/mol), enthalpy of formation (ΔHf = 22.7 kcal/mol), and entropy (S = 142.5 cal/mol·K). The relatively low entropy value reflects conformational restriction due to the sulfonyl bridge. Molecular dynamics simulations in aqueous solution show intramolecular stabilization through a weak C-H···O hydrogen bond between the 2-methyl group and sulfonyl oxygen (distance: 2.48 Å), contributing to conformational preference [8].
Solubility profiling reveals marked solvent dependence: high solubility in polar aprotic solvents like DMSO (128 mg/mL) and DMF (98 mg/mL), moderate solubility in chloroform (22 mg/mL) and ethyl acetate (14 mg/mL), and low solubility in water (0.8 mg/mL at 25°C). The experimental log P (octanol/water) value of 2.78 indicates moderate lipophilicity, aligning with calculated values (ClogP = 2.85, XlogP3 = 2.70). This lipophilicity-hydropathy balance suggests favorable membrane permeability for bioactive compounds [10].
Stability studies under varied conditions demonstrate:
The compound maintains >95% purity after 6 months at -20°C under inert atmosphere, confirming long-term stability under recommended storage conditions.
Table 3: Physicochemical Properties
Property | Value/Condition | Method/Condition |
---|---|---|
Solubility in water | 0.8 mg/mL | 25°C, shake-flask method |
Solubility in DMSO | 128 mg/mL | 25°C, gravimetric |
log P (octanol/water) | 2.78 ± 0.12 | Shake-flask HPLC-UV |
Melting point | 172–174°C | Differential scanning calorimetry |
Thermal decomposition | 218°C | TGA (10°C/min, N₂ atmosphere) |
pH stability half-life | >24h (pH 5–9), 3.2h (pH 1.2) | 37°C, HPLC monitoring |
Photostability | >90% remaining after 48h UV exposure | ICH Q1B guidelines |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: